2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Vitamin K Antagonism Anticoagulant Screening Target Binding Affinity

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (CAS: 1801-20-3) is a halogenated derivative within the indane-1,3-dione class of compounds, which includes several pharmacologically active vitamin K antagonists. Structurally, it is characterized by a phenyl group and a bromine atom both substituted at the 2-position of the indane-1,3-dione core.

Molecular Formula C15H9BrO2
Molecular Weight 301.13 g/mol
CAS No. 1801-20-3
Cat. No. B158737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
CAS1801-20-3
Molecular FormulaC15H9BrO2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br
InChIInChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H
InChIKeyGEUAEOKKYUSIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Key Identifier, Class, and Procurement Considerations


2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (CAS: 1801-20-3) is a halogenated derivative within the indane-1,3-dione class of compounds, which includes several pharmacologically active vitamin K antagonists [1]. Structurally, it is characterized by a phenyl group and a bromine atom both substituted at the 2-position of the indane-1,3-dione core. This specific substitution pattern differentiates it from other indanediones, such as those with only a 2-phenyl group or a 2-(4-bromophenyl) group, and confers distinct properties relevant to its use as a specialized synthetic building block and as a subject of pharmacological investigation [2].

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione Substitution Risks: Why Close Analogs Are Not Interchangeable


Within the indane-1,3-dione family, seemingly minor structural modifications lead to substantial shifts in key properties, including target binding affinity and chemical reactivity. Substituting 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione with its close analogs—such as the non-brominated 2-phenyl-1,3-indandione (Phenindione) or the regioisomeric 2-(4-bromophenyl)-1,3-indandione (Bromindione)—is not trivial. These changes can drastically alter anticoagulant potency (IC50 values differ by orders of magnitude) [1], physicochemical parameters like melting point (which impacts formulation and handling) , and the compound's utility as a specific synthetic intermediate for building more complex molecular architectures [2]. The quantitative evidence provided below delineates these critical differences to inform precise scientific selection and procurement.

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione Evidence Guide: Quantified Differences vs. Analogs in Binding, Physicochemical Properties, and Synthesis


Anticoagulant Potency: Quantitative IC50 Shift for VKORC1 Binding vs. Phenindione

In an assay measuring inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), the target for anticoagulant therapy, the compound 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione (bromophenindione) exhibits an IC50 value of 1.93 µM [1]. This is a direct contrast to the non-brominated analog Phenindione (2-phenyl-1,3-indandione), which is an established but clinically less favored anticoagulant, and other indanediones with different substitution patterns which may have widely different potencies. This data point establishes a benchmark for the target compound's interaction with a key pharmacological protein, providing a quantitative basis for differentiating its activity profile from other in-class molecules.

Vitamin K Antagonism Anticoagulant Screening Target Binding Affinity

Physical Property Differentiation: Lower Melting Point for Enhanced Solubility and Handling vs. Bromindione

A key physical property that differentiates 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione from its close structural analog, Bromindione (2-(4-bromophenyl)-1H-indene-1,3(2H)-dione), is its significantly lower melting point. The target compound is reported to melt at 106 °C or 131-132 °C , depending on the source, whereas Bromindione is noted to have a much higher melting point, often reported as >200 °C. This difference is directly attributable to the change in the position of the bromine substituent on the phenyl ring, impacting crystal lattice energy. A lower melting point is generally associated with higher solubility and can simplify sample preparation for analytical and biological assays.

Physicochemical Characterization Formulation Science Analytical Chemistry

Specialized Utility in Heterocyclic Synthesis: A Unique Building Block for Fused Thiazino-Isoindolones

The compound serves as a specific and reactive starting material in the synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-one derivatives via a one-step reaction with 2-aminobenzenethiols [1]. This reaction exploits the unique electrophilicity of the carbon at the 2-position, which bears both a bromine atom and a phenyl group. This specific reactivity profile is not a general property of all indanediones; for example, the non-brominated analog, 2-phenyl-1,3-indandione, would not undergo the same substitution chemistry under these conditions, as it lacks the necessary leaving group. This makes 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione an essential precursor for accessing this specific class of polycyclic heterocycles, which are of interest in medicinal chemistry for developing new bioactive agents.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione: Recommended Research and Procurement Applications


Investigating Vitamin K Antagonism with a Halogenated Indanedione Scaffold

This compound is optimally utilized in pharmacological research focused on the vitamin K epoxide reductase complex (VKORC1). Its defined, albeit moderate, potency (IC50 of 1.93 µM) makes it a valuable tool compound for structure-activity relationship (SAR) studies. Researchers can use this data point to compare the effects of halogen substitution and regiochemistry on target engagement relative to the parent compound Phenindione and the regioisomer Bromindione [1]. Procurement is recommended for labs performing comparative enzymology or developing new VKOR inhibitors as anticoagulant leads.

Synthesis of Fused Polycyclic Heterocycles for Drug Discovery

2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione is a critical starting material for synthesizing 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-one derivatives, a class of compounds with potential bioactivity [1]. This synthetic utility is unique to the 2-bromo-2-phenyl-substituted indanedione scaffold and cannot be replicated with simpler, non-halogenated analogs. Its procurement is essential for medicinal chemistry groups aiming to explore this specific chemical space for new therapeutic agents.

Physicochemical and Formulation Studies with a Lower-Melting Indanedione

For researchers developing assays or formulations involving indanedione derivatives, the target compound's lower melting point (~106-132 °C) offers a distinct handling advantage over its higher-melting analog, Bromindione [1]. This property suggests enhanced solubility and ease of sample preparation. It is the compound of choice for in vitro and in vivo studies where these practical attributes are critical, and it serves as a benchmark for correlating the substitution pattern with solid-state properties.

Analytical Reference Standard and Chemical Intermediate Sourcing

With a reported purity of 98% (or NLT 98%) [1] and well-characterized physical data (density, boiling point) , this compound is suitable for use as an analytical reference standard in method development or quality control of related synthetic processes. Its procurement as a high-purity intermediate is also justified for the large-scale synthesis of its derivatives where its unique substitution pattern is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.